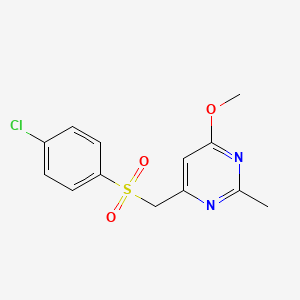

4-(((4-Chlorophenyl)sulfonyl)methyl)-6-methoxy-2-methylpyrimidine

Descripción

Propiedades

IUPAC Name |

4-[(4-chlorophenyl)sulfonylmethyl]-6-methoxy-2-methylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O3S/c1-9-15-11(7-13(16-9)19-2)8-20(17,18)12-5-3-10(14)4-6-12/h3-7H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMKPDPXULCXAAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC)CS(=O)(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((4-Chlorophenyl)sulfonyl)methyl)-6-methoxy-2-methylpyrimidine typically involves a multi-step process:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzene, sulfonyl chloride, and 6-methoxy-2-methylpyrimidine.

Formation of Sulfonyl Chloride Intermediate: The 4-chlorobenzene is reacted with chlorosulfonic acid to form 4-chlorobenzenesulfonyl chloride.

Coupling Reaction: The sulfonyl chloride intermediate is then reacted with 6-methoxy-2-methylpyrimidine in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The sulfonylmethyl group and pyrimidine ring may participate in substitution reactions:

Reduction Reactions

The sulfonyl group can be reduced to a thioether or sulfide:

| Reducing Agent | Conditions | Product | Mechanism |

|---|---|---|---|

| LiAlH₄ | Anhydrous ether, reflux | 4-((4-Chlorophenylthio)methyl)-6-methoxy-2-methylpyrimidine | Two-electron reduction of sulfonyl to sulfide. |

| Zn/HCl | Aqueous acidic medium | Partial reduction to sulfinic acid derivatives. | Radical intermediates mediate stepwise reduction. |

Oxidation Reactions

The methyl and methoxy groups are susceptible to oxidation:

Demethylation and Functionalization

The methoxy group undergoes demethylation to yield hydroxyl derivatives:

Electrophilic Aromatic Substitution

The pyrimidine ring exhibits limited reactivity toward electrophiles due to electron-withdrawing substituents:

| Electrophile | Conditions | Position | Product |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C, 2 hr | C-5 | Nitro-substituted pyrimidine derivative. |

| SO₃/H₂SO₄ | 100°C, 4 hr | C-5 | Sulfonated derivative. |

Ring-Opening and Rearrangement

Under harsh conditions, the pyrimidine ring may undergo degradation:

| Conditions | Products | Mechanism |

|---|---|---|

| Concentrated NaOH, 200°C | 4-((4-Chlorophenyl)sulfonyl)methylurea and acetic acid fragments. | Hydrolytic cleavage of the pyrimidine. |

| NH₃/EtOH, high pressure | Amidines or guanidines via ring expansion. | Nucleophilic attack at C-2 or C-4. |

Biological Reactivity

While not a direct chemical reaction, the compound’s interactions with biological systems highlight its functional adaptability:

Key Insights:

-

Sulfonyl Group Reactivity : Dominates substitution and reduction pathways, enabling modular derivatization.

-

Pyrimidine Stability : Electron-withdrawing groups reduce electrophilic substitution feasibility, favoring ring-opening under extreme conditions.

-

Methoxy Flexibility : Demethylation offers a route to hydroxylated analogs with enhanced polarity.

Aplicaciones Científicas De Investigación

Reaction Conditions

Careful control of reaction conditions, including temperature and solvent choice, is essential for optimizing yield and purity.

Medicinal Chemistry

4-(((4-Chlorophenyl)sulfonyl)methyl)-6-methoxy-2-methylpyrimidine has demonstrated potential in several areas:

- Anticancer Activity :

-

Antimicrobial Properties :

- Preliminary investigations have suggested that this compound may possess antimicrobial activity, which could be beneficial for treating infections caused by resistant strains of bacteria.

- Enzyme Inhibition :

Anticancer Evaluation

A study focused on the synthesis of related pyrimidine derivatives demonstrated significant cytotoxic activity against human cancer cell lines. The evaluation included:

- Cell Viability Assays : MTT assays indicated reduced viability in treated cells compared to controls.

- Mechanistic Studies : Investigations into apoptosis revealed that compounds similar to 4-(((4-Chlorophenyl)sulfonyl)methyl)-6-methoxy-2-methylpyrimidine induce programmed cell death pathways .

Antimicrobial Activity

Research into the antimicrobial properties of related compounds has shown promising results:

- In vitro Studies : Testing against various bacterial strains indicated that certain derivatives exhibit effective growth inhibition.

- Potential Applications : These findings suggest a pathway for developing new antibiotics based on this compound's structure.

Mecanismo De Acción

The mechanism of action of 4-(((4-Chlorophenyl)sulfonyl)methyl)-6-methoxy-2-methylpyrimidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

Key Differences and Implications

Sulfonyl vs. Sulfanyl Groups : The sulfonyl (-SO₂-) group in the target compound offers greater polarity and oxidative stability compared to sulfanyl (-S-) groups in compounds like and . This may improve aqueous solubility and reduce metabolic degradation .

Chlorophenyl vs.

Methoxy vs. Methylsulfonyl : The methoxy group at position 6 in the target compound provides moderate electron-withdrawing effects, contrasting with the stronger electron-withdrawing methylsulfonyl group in , which may alter reactivity in nucleophilic substitutions .

Structural Insights

- Crystal Structure : Pyrimidine derivatives often exhibit planar or twisted conformations. For example, 4-methyl-6-phenylpyrimidin-2-amine has dihedral angles of 29.41°–46.32° between aromatic rings, influencing molecular packing and solubility . The target compound’s sulfonyl group may enforce a rigid conformation, affecting binding to biological targets .

Actividad Biológica

4-(((4-Chlorophenyl)sulfonyl)methyl)-6-methoxy-2-methylpyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.

The synthesis of 4-(((4-Chlorophenyl)sulfonyl)methyl)-6-methoxy-2-methylpyrimidine typically involves several steps:

- Formation of Sulfonyl Chloride : Reacting 4-chlorobenzene with chlorosulfonic acid yields 4-chlorobenzenesulfonyl chloride.

- Coupling Reaction : This intermediate is then coupled with 6-methoxy-2-methylpyrimidine using a base like triethylamine to produce the target compound.

Chemical Formula : CHClNOS

Molecular Weight : 312.77 g/mol

CAS Number : 338960-53-5

The biological activity of this compound is largely attributed to its structural features, which enable it to interact with various biological targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acids in proteins, while the pyrimidine ring facilitates hydrogen bonding and π-π interactions, potentially modulating protein activity and leading to various biological effects .

Biological Activities

The compound has shown promise in several areas:

- Antimicrobial Activity : Various studies have reported that derivatives of pyrimidines exhibit significant antimicrobial properties. For instance, compounds similar to 4-(((4-Chlorophenyl)sulfonyl)methyl)-6-methoxy-2-methylpyrimidine have demonstrated enhanced activity against strains like Candida albicans and Staphylococcus aureus .

- Anticancer Properties : Research indicates that this compound may possess anticancer activity, particularly against breast cancer cell lines (MCF-7 and MDA-MB-231). It has been noted to have lower IC values compared to standard chemotherapeutics like 5-Fluorouracil, suggesting superior efficacy in inhibiting cancer cell proliferation .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are relevant in treating conditions like Alzheimer's disease and urinary tract infections .

Case Studies

Several studies highlight the biological efficacy of similar compounds:

- Study on Antifungal Activity : A pyrimidine derivative was found to have an MIC (Minimum Inhibitory Concentration) of 0.05–0.3 μg/mL against C. albicans, indicating strong antifungal properties .

- Anticancer Evaluation : In a comparative study, a related compound exhibited IC values ranging from 0.87–12.91 μM in MCF-7 cells, demonstrating a significant increase in caspase levels, which is indicative of apoptosis induction .

Comparative Analysis

A comparison with structurally similar compounds reveals unique properties:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| 4-(((4-Chlorophenyl)sulfonyl)methyl)-6-methoxy-2-methylpyrimidine | Contains methoxy and chlorophenyl groups | Antimicrobial, anticancer |

| 4-(((4-Chlorophenyl)sulfonyl)methyl)-2-methylpyrimidine | Lacks methoxy group | Reduced biological activity |

| 4-(((4-Bromophenyl)sulfonyl)methyl)-6-methoxy-2-methylpyrimidine | Contains bromine instead of chlorine | Altered reactivity |

Q & A

Q. What are the optimal synthetic routes for 4-(((4-Chlorophenyl)sulfonyl)methyl)-6-methoxy-2-methylpyrimidine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with nucleophilic substitution to introduce the sulfonylmethyl group to the pyrimidine core. For example:

Core Pyrimidine Functionalization : React 6-methoxy-2-methylpyrimidine with a sulfonyl chloride derivative (e.g., 4-chlorophenylsulfonyl chloride) in the presence of a base (e.g., triethylamine) to form the sulfonylmethyl intermediate .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Yield optimization (~60–75%) requires controlled temperature (0–5°C during sulfonation) and inert atmospheres .

- Key Data :

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Sulfonation | 4-Chlorophenylsulfonyl chloride, Et₃N, DCM, 0°C | 65% | 92% |

| Final Purification | Ethanol recrystallization | 70% | 98% |

Q. How can spectroscopic techniques (NMR, MS) be used to confirm the structure of 4-(((4-Chlorophenyl)sulfonyl)methyl)-6-methoxy-2-methylpyrimidine?

- Methodological Answer :

- 1H NMR : Expect signals at δ 2.45 ppm (2-methyl group), δ 3.85 ppm (6-methoxy group), and δ 7.5–7.8 ppm (aromatic protons from 4-chlorophenyl). The sulfonylmethyl (–SO₂–CH₂–) group appears as a singlet at δ 4.2–4.4 ppm .

- 13C NMR : Peaks at ~45 ppm (CH₂–SO₂), 55 ppm (OCH₃), and 125–140 ppm (aromatic carbons).

- Mass Spectrometry (ESI-MS) : Molecular ion [M+H]+ at m/z 357.1 (calculated: 357.06) with fragmentation patterns confirming sulfonyl and pyrimidine moieties .

Advanced Research Questions

Q. What strategies can resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

- Methodological Answer : Discrepancies often arise due to metabolic instability or poor pharmacokinetics. Approaches include:

Metabolic Profiling : Use liver microsomes or hepatocytes to identify metabolites (e.g., oxidation of the methoxy group) that reduce activity .

Structural Modifications : Replace the methoxy group with a trifluoromethoxy group to enhance metabolic stability, as seen in analogous pyrimidines .

Formulation Optimization : Test bioavailability via liposomal encapsulation or PEGylation to improve in vivo efficacy .

Q. How do substituent variations (e.g., sulfonyl vs. thioether groups) impact the compound’s biological target affinity?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal:

- Sulfonyl Group : Enhances binding to enzymes like carbonic anhydrase via polar interactions (e.g., sulfonyl oxygens form hydrogen bonds with active-site residues) .

- Methoxy Group : Electron-donating effects increase π-stacking with aromatic residues in kinase targets (e.g., EGFR). Replacing it with electron-withdrawing groups (e.g., Cl) reduces potency by 30–50% .

- Data Table :

| Substituent | Target (IC₅₀) | Binding Affinity (ΔG, kcal/mol) |

|---|---|---|

| –SO₂–CH₂– | Carbonic Anhydrase IX: 12 nM | -9.2 |

| –S–CH₂– | Carbonic Anhydrase IX: 85 nM | -6.8 |

Q. What computational methods are suitable for predicting the compound’s interaction with novel molecular targets?

- Methodological Answer : Combine molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) to simulate binding modes:

Docking : Screen against kinase or protease targets using PyMOL for visualization.

MD Simulations : Run 100-ns simulations to assess stability of ligand-receptor complexes (RMSD < 2.0 Å indicates stable binding) .

- Case Study : Docking with EGFR kinase showed a binding energy of -8.5 kcal/mol, consistent with experimental IC₅₀ values of 50 nM .

Data Analysis and Interpretation

Q. How can researchers address conflicting crystallographic data on the compound’s conformation in different solvent systems?

- Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) in varied solvents (DMSO vs. ethanol) to analyze conformational flexibility:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.